Bacopasaponin C

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Bacopasaponin C tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las propiedades químicas y las reacciones de las saponinas triterpenoides.

Biología: this compound se investiga por su papel en los procesos celulares, incluida la permeabilidad de la membrana y la transducción de señales.

Medicina: El compuesto se estudia por sus posibles efectos terapéuticos en el tratamiento de enfermedades neurodegenerativas, cáncer e inflamación.

Mecanismo De Acción

El mecanismo de acción de Bacopasaponin C involucra su interacción con las membranas celulares y los objetivos moleculares. Se ha demostrado que modula la actividad de enzimas como la acetilcolinesterasa, que juega un papel crucial en la neurotransmisión. Además, this compound puede interactuar con las vías antioxidantes, reduciendo los niveles de especies reactivas de oxígeno y protegiendo las células del daño oxidativo .

Análisis Bioquímico

Biochemical Properties

Bacopasaponin C interacts with various enzymes, proteins, and other biomolecules. It is involved in the regulation of mRNA translation and surface expression of neuroreceptors such as AMPAR, NMDAR, and GABAR in different parts of the brain . It also plays a role in the inhibition of acetylcholinesterase, reduction of β-amyloid, and modulation of neurotransmitters .

Cellular Effects

This compound has been found to have a dose-dependent toxic effect on certain cell lines, such as human breast cancer cells . It also has neuroprotective properties, reducing oxidative stress in neuronal cells . Furthermore, it has been shown to enhance antioxidant status in the brain region of the hippocampus, frontal cortex, and striatum .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It has been suggested that it promotes disruption of the vacuole, leading to induction of an apoptosis-like event facilitated by leakage of vacuolar components . It also exerts its effects through acetylcholinesterase inhibition, choline acetyltransferase activation, β-amyloid reduction, increased cerebral blood flow, and neurotransmitter modulation .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, it has been found that most of the this compound related to CYP450s and UDP-glucosyltransferases were specifically upregulated in shoot tissue compared to root tissue . Additionally, the stability and in vitro drug release studies have revealed that this compound is capable of maintaining the sustained release at target sites .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, it has been found to have a dose-dependent toxic effect on certain cell lines . It has also been shown to have neuroprotective properties at certain doses .

Metabolic Pathways

This compound is involved in the isoprenoid pathway, leading to the formation of triterpene and steroidal backbones . It is also involved in the biosynthesis of bacosides, which can be enhanced by using biotechnological approaches .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been suggested that it could be considered for application in the clinic through alternative delivery modes due to its indigenous origin and non-toxic nature .

Subcellular Localization

It has been suggested that this compound promotes disruption of the vacuole, leading to induction of an apoptosis-like event .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de Bacopasaponin C típicamente implica la extracción de Bacopa monnieri utilizando diversos solventes y técnicas de purificación. Un método común involucra el uso de etanol o metanol para la extracción, seguido de técnicas cromatográficas para aislar this compound .

Métodos de Producción Industrial: La producción industrial de this compound puede mejorarse a través de enfoques biotecnológicos como el cultivo de suspensión celular y el cultivo en biorreactor. Estos métodos involucran la optimización de las condiciones de crecimiento para aumentar el rendimiento de this compound. Por ejemplo, el cultivo repetido por lotes en un biorreactor ha demostrado aumentar significativamente la producción de this compound .

Análisis De Reacciones Químicas

Tipos de Reacciones: Bacopasaponin C experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su biodisponibilidad y eficacia terapéutica.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las condiciones de reacción típicamente implican temperaturas controladas y niveles de pH para asegurar las transformaciones químicas deseadas .

Principales Productos Formados: Los principales productos formados a partir de las reacciones de this compound dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir formas desoxigenadas del compuesto .

Comparación Con Compuestos Similares

Bacopasaponin C es parte de un grupo de saponinas que se encuentran en Bacopa monnieri, incluyendo bacoside A3, bacopaside II y bacopaside X. Estos compuestos comparten características estructurales similares pero difieren en sus grupos funcionales específicos y actividades biológicas. This compound es único en su capacidad para interactuar con las membranas del sistema nervioso e inmune, lo que lo convierte en un compuesto valioso para la investigación terapéutica .

Compuestos Similares:

- Bacoside A3

- Bacopaside II

- Bacopaside X

- Bacopaside N1

- Bacopaside N2

- Bacopaside IV

- Bacopaside V

This compound destaca por sus interacciones específicas y sus posibles aplicaciones terapéuticas, lo que lo convierte en un compuesto de gran interés en la investigación científica.

Propiedades

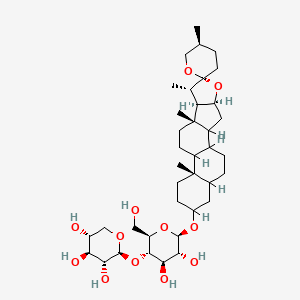

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H74O17/c1-21(2)14-22-17-57-46-19-45(20-58-46)23(37(46)44(22,7)55)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)61-40-36(63-38-33(53)31(51)26(16-48)60-38)35(24(49)18-56-40)62-39-34(54)32(52)30(50)25(15-47)59-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23-,24+,25-,26+,27+,28-,29+,30-,31+,32+,33-,34-,35+,36-,37+,38+,39+,40+,42+,43-,44+,45+,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFQVMPJZHCDBS-MUUHSGPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H74O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178064-13-6 | |

| Record name | Bascopasaponin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178064136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BASCOPASAPONIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26FG38011G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of Bacopasaponin C?

A: While the exact molecular formula can vary slightly depending on the specific structure of the attached sugar moieties, research has identified this compound as a dammarane-type triterpenoid saponin. Advanced analytical techniques like HPLC coupled with various detectors, including evaporative light scattering detectors (ELSD) and mass spectrometry (MS), are frequently employed for precise identification and quantification of this compound and related saponins in plant extracts and formulations [, , ].

Q2: What spectroscopic data is available for characterizing this compound?

A: Structural elucidation of this compound often relies on a combination of spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, along with High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) [, ]. These techniques provide detailed insights into the compound's structure, including the arrangement of functional groups and the identity of sugar moieties.

Q3: Does this compound demonstrate any antitumor properties?

A: In vitro studies have shown that this compound, along with other bacopasaponins, exhibits cytotoxic activity against various human cancer cell lines, including lung cancer (PC9) and colon cancer (SW620) cells []. Further research is needed to elucidate the precise mechanisms underlying these antitumor activities and to evaluate their potential in vivo.

Q4: Does this compound influence dopamine and serotonin levels in the brain?

A: Studies investigating the effects of Bacopa monnieri extracts containing this compound on dopamine and serotonin turnover in mice brains have produced mixed results. While some studies suggest no significant effects on these neurotransmitters [], others point towards potential antidopaminergic and antiserotonergic effects, particularly in the context of morphine dependence []. Further research is warranted to clarify these discrepancies and to determine the specific role of this compound in modulating neurotransmitter systems.

Q5: Are there any specific drug delivery strategies being explored for this compound?

A: Research has shown that incorporating this compound into various delivery systems, such as niosomes, microspheres, and nanoparticles, can enhance its antileishmanial activity []. These delivery methods may offer advantages in terms of targeted delivery, improved bioavailability, and reduced toxicity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3H-benzimidazol-5-yl)-5-[3-(trifluoromethyl)-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B1667636.png)

![(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1667639.png)

![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)